molecular formula C8H5Cl2N3O2 B13122649 Methyl 3,7-dichloropyrazolo[1,5-a]pyrimidine-5-carboxylate

Methyl 3,7-dichloropyrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B13122649
M. Wt: 246.05 g/mol
InChI Key: FUOHUIBPRYYXMT-UHFFFAOYSA-N
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Description

Methyl 3,7-dichloropyrazolo[1,5-a]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with chlorine atoms at positions 3 and 7, and a methyl ester group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,7-dichloropyrazolo[1,5-a]pyrimidine-5-carboxylate typically involves the condensation of 3(5)-aminopyrazole with 1,3-dielectrophilic agents . One common method includes the reaction of pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione with phosphoryl chloride (POCl3) and N,N-dimethylaniline under reflux conditions . The reaction mixture is then poured into ice water, and the product is extracted using ethyl acetate, followed by drying over anhydrous sodium sulfate and evaporation of the solvent to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,7-dichloropyrazolo[1,5-a]pyrimidine-5-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles such as amines, thiols, and alkoxides can be used under mild to moderate conditions.

    Oxidation and Reduction:

Major Products Formed

The major products formed from nucleophilic substitution reactions include derivatives with various functional groups replacing the chlorine atoms. The specific products depend on the nucleophiles used in the reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 3,7-dichloropyrazolo[1,5-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it has been shown to inhibit endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . These interactions contribute to its neuroprotective and anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,7-dichloropyrazolo[1,5-a]pyrimidine-5-carboxylate is unique due to its specific substitution pattern and the presence of a methyl ester group at position 5

Properties

Molecular Formula

C8H5Cl2N3O2

Molecular Weight

246.05 g/mol

IUPAC Name

methyl 3,7-dichloropyrazolo[1,5-a]pyrimidine-5-carboxylate

InChI

InChI=1S/C8H5Cl2N3O2/c1-15-8(14)5-2-6(10)13-7(12-5)4(9)3-11-13/h2-3H,1H3

InChI Key

FUOHUIBPRYYXMT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(C=NN2C(=C1)Cl)Cl

Origin of Product

United States

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